Azlocilline sodique

Vue d'ensemble

Description

Azlocillin sodium is a semisynthetic acylureido penicillin antibiotic derived from ampicillin. It is known for its extended spectrum of activity and greater in vitro potency compared to carboxy penicillins. Azlocillin sodium is effective against a broad range of bacteria, including Pseudomonas aeruginosa and enterococci .

Applications De Recherche Scientifique

Azlocillin sodium has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.

Biology: Researchers use azlocillin sodium to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.

Medicine: It is employed in clinical research to develop new treatments for infections caused by resistant bacteria.

Industry: Azlocillin sodium is used in the development of new antibiotics and in the study of environmental pollutants, particularly in water purification

Mécanisme D'action

Target of Action

Azlocillin Sodium primarily targets the Penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Azlocillin Sodium.

Mode of Action

Azlocillin Sodium inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. It’s also suggested that Azlocillin Sodium may interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by Azlocillin Sodium is the synthesis of the bacterial cell wall. By inhibiting PBPs, Azlocillin Sodium prevents the proper formation of the cell wall, leading to bacterial cell death .

Pharmacokinetics

It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours, which is longer in neonates and 2 to 6 hours in patients with renal impairment . It is 20 to 46% bound to plasma proteins .

Result of Action

The primary result of Azlocillin Sodium’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of infections caused by a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .

Analyse Biochimique

Biochemical Properties

Azlocillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, azlocillin sodium inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Azlocillin sodium exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This inhibition disrupts the normal function of the cell, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that azlocillin sodium interferes with an autolysin inhibitor .

Molecular Mechanism

The molecular mechanism of azlocillin sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of the cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

Azlocillin sodium is eliminated predominantly by renal mechanisms, but it also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours . This half-life is longer in neonates, and 2 to 6 hours in patients with renal impairment .

Metabolic Pathways

Azlocillin sodium is predominantly eliminated by renal mechanisms . It also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of azlocillin sodium are found in bile .

Transport and Distribution

Azlocillin sodium is not significantly absorbed from the gastrointestinal tract . It is predominantly eliminated by renal mechanisms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azlocillin sodium can be synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of azlocillin sodium involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Azlocillin sodium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert azlocillin sodium into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or amines.

Major Products: The major products formed from these reactions include various derivatives of azlocillin sodium, which can exhibit different pharmacological properties.

Comparaison Avec Des Composés Similaires

Mezlocillin: Another acylureido penicillin with a similar spectrum of activity.

Piperacillin: Known for its effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria.

Azlocillin sodium stands out due to its enhanced activity against enterococci and its ability to treat a wider range of bacterial infections.

Propriétés

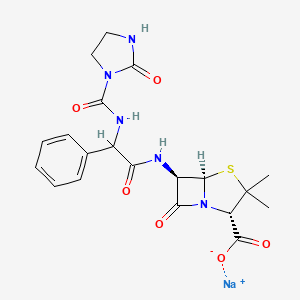

IUPAC Name |

sodium;3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOCNBWUHNCKJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N5NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.